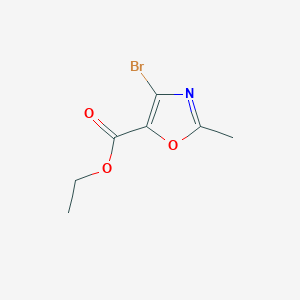![molecular formula C6H8N2O3S B2711038 (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid CAS No. 137017-77-7](/img/structure/B2711038.png)
(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is a heterocyclic compound containing a thiazine ring
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like dihydrofolate reductase (dhfr) and hiv-1 protease .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to inhibition of the enzymes, thereby affecting the normal functioning of the cell .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways related to antiviral, anti-inflammatory, anti-allergic, antitumor, antibacterial, and antifungal activities .
Result of Action
Similar compounds have shown increased antiviral activity against certain viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a glycine-derived enamino amide with a suitable cyclizing agent . The reaction conditions often include the use of solvents like ethanol and catalysts such as nickel(II) or copper(II) complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antiviral, antibacterial, and antifungal properties . It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential use in treating various diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide
Uniqueness
(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(2-amino-4-oxo-5,6-dihydro-1,3-thiazin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-6-8-5(11)3(2-12-6)1-4(9)10/h3H,1-2H2,(H,9,10)(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKLYPRADSXSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N=C(S1)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2710957.png)
![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)


![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2710964.png)


![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)

![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)
![N-ethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)
![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)

